(2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile is an organic compound that features a benzimidazole ring, a furan ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Benzimidazole and Furan Rings: The benzimidazole and furan rings can be coupled through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or furan rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
- (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-furyl)prop-2-enenitrile
Uniqueness
The presence of both the benzimidazole and furan rings, along with the nitrile group, makes (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-14-7-9-18-19(11-14)24-21(23-18)16(13-22)12-17-8-10-20(25-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXOUJPFZMRMB-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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